1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one
Description
1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one is a pyrrolidine-based compound featuring a 5-fluoropyrimidin-2-yloxy substituent at the 3-position of the pyrrolidine ring and a 2,2-dimethylpropan-1-one group at the 1-position. The 2,2-dimethylpropan-1-one group enhances steric bulk and may improve metabolic stability compared to simpler ketone derivatives. This compound’s structural complexity suggests applications in drug discovery, particularly in targeting kinases or nucleotide-binding enzymes.
Properties
IUPAC Name |
1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3O2/c1-13(2,3)11(18)17-5-4-10(8-17)19-12-15-6-9(14)7-16-12/h6-7,10H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZPQUMXLJXEFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(C1)OC2=NC=C(C=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, structural features, and relevant research findings.
Chemical Structure
The compound features several key structural components:
- Pyrrolidine Ring : A five-membered nitrogen-containing ring that is known for its role in various biological activities.
- Fluoropyrimidine Moiety : A fluorinated pyrimidine structure that is often associated with anticancer properties.
- Dimethylpropanone : A ketone group that may influence the compound's reactivity and biological interactions.
The molecular formula of the compound is , and its structural representation can be summarized as follows:
The biological activity of this compound can be attributed to its interaction with specific molecular targets. The fluoropyrimidine moiety is particularly significant as it can inhibit certain enzymes and receptors, disrupting normal cellular functions. Potential mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in nucleic acid synthesis or metabolic pathways.
- Modulation of Receptor Signaling : It may interact with cellular receptors, altering signaling pathways crucial for cell survival and proliferation.
Comparative Biological Activity
To better understand the potential of this compound, it is useful to compare it with other related compounds known for their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Fluorouracil | Fluorinated pyrimidine | Anticancer |
| 4-Pyrrolidinophenol | Pyrrolidine ring | Neuroprotective |
| Isoxazole Acids | Isoxazole ring | Anti-inflammatory |
| This compound | Pyrrolidine, fluoropyrimidine | Potential anticancer/antiviral |
This comparison highlights the unique combination of functional groups present in this compound, suggesting a potential for anticancer and antiviral activities.
Case Studies and Research Findings
Several studies have explored compounds similar to this compound. For instance:
- Antimalarial Activity : Research has identified novel pyrimidine derivatives with potent antiplasmodial activity against malaria parasites. These compounds exhibited significant inhibition of key kinases involved in the parasite's life cycle, demonstrating the potential for similar activity in related compounds .
- Antitumor Effects : A study indicated that fluoropyrimidine derivatives could act as prodrugs that are converted into active metabolites within human erythrocytes. This conversion leads to the sustained release of potent antitumor agents such as 5-fluoro-2'-deoxyuridine (FUdR) .
- Enzymatic Inhibition : In vitro studies have shown that related compounds can inhibit specific kinases involved in cancer progression, suggesting a mechanism through which this compound could exert its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one and related compounds:
Detailed Analysis
Structural Analogues with Pyrrolidine Cores (S)-LA1 (from ) shares the 2,2-dimethylpropan-1-one group and pyrrolidine core but replaces the fluoropyrimidinyloxy group with a diphenylphosphino-methyl substituent. This structural divergence renders (S)-LA1 a chiral ligand for iridium-catalyzed asymmetric hydrogenation, whereas the fluoropyrimidine derivative may exhibit biological activity due to its nucleotide-like structure . The quinoxaline-pyrrolidinone () demonstrates antimicrobial properties, highlighting how heterocyclic substituents on pyrrolidine/pyrrolidinone scaffolds can modulate bioactivity. The fluoropyrimidine group in the target compound may offer distinct binding interactions with enzymes like thymidylate synthase, a common target for fluoropyrimidines .
Ketone Derivatives The oxirane-containing propanone () lacks the pyrrolidine ring but shares the 2,2-dimethylpropan-1-one moiety. Its dichlorophenyl group suggests utility as a synthetic intermediate, whereas the fluoropyrimidine-pyrrolidine hybrid likely prioritizes bioactivity over reactivity .
Fluorinated vs. Non-Fluorinated Analogues Fluorine in the pyrimidine ring enhances metabolic stability and electronegativity compared to non-fluorinated derivatives (e.g., chlorinated or hydroxylated analogues). This property is critical in drug design for improving pharmacokinetics .
Research Findings and Data
Physical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
